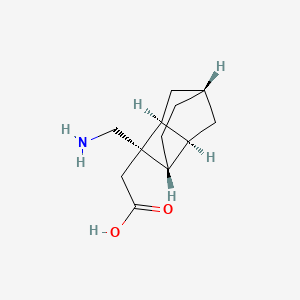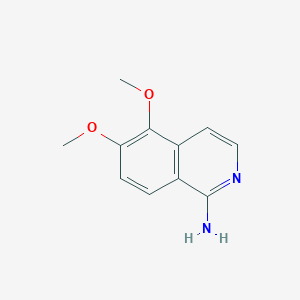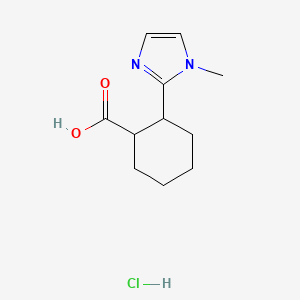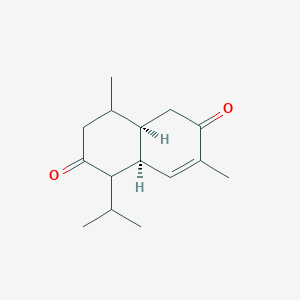![molecular formula C9H18Cl2N4 B12431401 1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride](/img/structure/B12431401.png)
1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride is a chemical compound that features a piperazine ring substituted with an imidazole moiety. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both imidazole and piperazine rings in its structure imparts unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(2-bromoethyl)imidazole and piperazine.
Reaction Conditions: The 1-(2-bromoethyl)imidazole is reacted with piperazine in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: The compound can be reduced using reducing agents like sodium borohydride, which may reduce the imidazole ring or other reducible functional groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl halides, leading to the formation of N-substituted piperazine derivatives.
Complexation: The imidazole ring can coordinate with metal ions, forming metal complexes that are useful in catalysis and material science.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium, copper).
Wissenschaftliche Forschungsanwendungen
1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as an antihistamine, anti-inflammatory, and antitumor agent.
Industry: The compound is used in the development of new materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit histamine receptors, leading to antihistaminic effects.
Pathways: The compound can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis. Its effects on these pathways are mediated through its binding to specific proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(2-Hydroxyethyl)imidazole: This compound has a hydroxyl group instead of a piperazine ring, leading to different chemical and biological properties.
4-(Imidazol-1-yl)phenol: This compound features a phenol group instead of a piperazine ring, which affects its reactivity and applications.
2-(1H-Imidazol-1-yl)ethanol: This compound has an ethanol group instead of a piperazine ring, resulting in different solubility and reactivity profiles.
The uniqueness of this compound lies in its dual functionality, combining the properties of both imidazole and piperazine rings, which enhances its versatility in various applications.
Eigenschaften
Molekularformel |
C9H18Cl2N4 |
|---|---|
Molekulargewicht |
253.17 g/mol |
IUPAC-Name |
1-[2-(1H-imidazol-5-yl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C9H16N4.2ClH/c1(9-7-11-8-12-9)4-13-5-2-10-3-6-13;;/h7-8,10H,1-6H2,(H,11,12);2*1H |
InChI-Schlüssel |
NVKHWKIPZMIEOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCC2=CN=CN2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



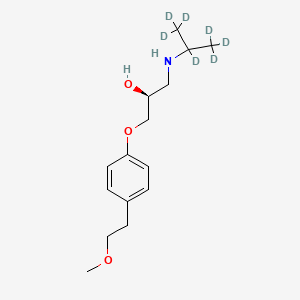

![Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12431329.png)
![trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B12431336.png)

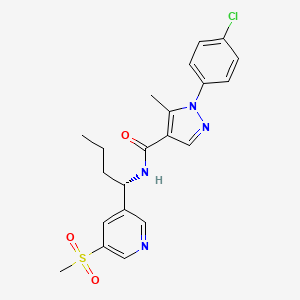
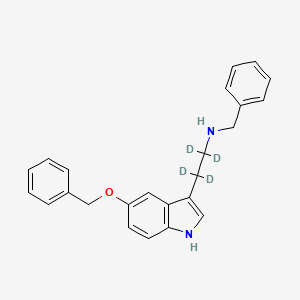
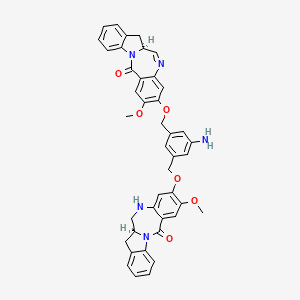
![(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one](/img/structure/B12431364.png)
